1-(2-Amino-4-chlorophenyl)ethanone hydrochloride
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Overview
Description
1-(2-Amino-4-chlorophenyl)ethanone hydrochloride is a chemical compound with the molecular formula C8H8ClNO·HCl. It is a derivative of acetophenone, where the phenyl ring is substituted with an amino group at the 2-position and a chlorine atom at the 4-position. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride can be synthesized through several methods. One common approach involves the reaction of 2-amino-4-chlorobenzaldehyde with methylamine, followed by reduction with sodium borohydride to yield the desired product . The reaction conditions typically include a solvent such as ethanol or methanol and a temperature range of 0-25°C.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of catalysts to enhance reaction efficiency and yield. The final product is usually purified through recrystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Amino-4-chlorophenyl)ethanone hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
- 2-Amino-1-(4-chlorophenyl)ethanone hydrochloride
- 2-Amino-1-(4-nitrophenyl)ethanone hydrochloride
- 1-(2-Chlorophenyl)ethanone
Comparison: 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride is unique due to the specific positioning of the amino and chloro groups on the phenyl ring. This structural arrangement imparts distinct chemical and biological properties compared to similar compounds. For instance, the presence of the amino group at the 2-position enhances its reactivity in nucleophilic substitution reactions, while the chloro group at the 4-position influences its electronic properties .
Properties
Molecular Formula |
C8H9Cl2NO |
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Molecular Weight |
206.07 g/mol |
IUPAC Name |
1-(2-amino-4-chlorophenyl)ethanone;hydrochloride |
InChI |
InChI=1S/C8H8ClNO.ClH/c1-5(11)7-3-2-6(9)4-8(7)10;/h2-4H,10H2,1H3;1H |
InChI Key |
QEMUVGXJJVXFIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)Cl)N.Cl |
Origin of Product |
United States |
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